molecular formula C13H11FN4O B2624038 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1239770-28-5

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B2624038
CAS No.: 1239770-28-5
M. Wt: 258.256
InChI Key: UVWRSQFOUBFFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves multicomponent reactions. One common method involves the reaction of 4-fluorobenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Scientific Research Applications

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of neuroprotective, anti-inflammatory, and anticancer activities makes it a promising candidate for further research and development .

Properties

IUPAC Name

7-ethyl-5-(4-fluorophenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-2-10-7-11-16-17-13(19)18(11)12(15-10)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWRSQFOUBFFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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